2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methyl-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methyl-4(3H)-pyrimidinone, also known as BIBX1382, is a synthetic compound that has been extensively studied for its potential use in treating cancer. It belongs to the class of compounds known as tyrosine kinase inhibitors, which are designed to block specific enzymes involved in cell signaling pathways that can lead to cancer growth and spread.
Wirkmechanismus
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methyl-4(3H)-pyrimidinone works by inhibiting the activity of specific tyrosine kinases, which are enzymes involved in cell signaling pathways that can lead to cancer growth and spread. By blocking the activity of these enzymes, this compound can prevent cancer cells from growing and dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that the compound can inhibit the activity of specific tyrosine kinases, leading to a reduction in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methyl-4(3H)-pyrimidinone in lab experiments is its specificity for tyrosine kinases involved in cancer cell growth and proliferation. This makes it a useful tool for studying the role of these enzymes in cancer development and progression. However, one limitation of using this compound is its potential toxicity to normal cells, which can make it difficult to study the compound's effects in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methyl-4(3H)-pyrimidinone. One area of interest is the development of more specific tyrosine kinase inhibitors that can target specific enzymes involved in cancer development and progression. Additionally, researchers may investigate the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further studies may explore the potential use of this compound in the treatment of other diseases or conditions beyond cancer.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methyl-4(3H)-pyrimidinone has been the subject of numerous scientific studies, which have investigated its potential as a cancer treatment. These studies have focused on the compound's ability to inhibit specific tyrosine kinases that are involved in cancer cell growth and proliferation. In vitro studies have shown that this compound can block the activity of these enzymes, leading to a reduction in cancer cell growth and increased cell death.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-6-12(17)16-13(14-8)15-9-2-3-10-11(7-9)19-5-4-18-10/h2-3,6-7H,4-5H2,1H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZKDSKZYPLODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.